2-iodo-4-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate
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Overview
Description
2-IODO-4-({(E)-2-[2-(2,4,6-TRIBROMOPHENOXY)ACETYL]HYDRAZONO}METHYL)PHENYL 2-FUROATE is a complex organic compound that features multiple functional groups, including iodine, bromine, phenoxy, hydrazone, and furoate moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-IODO-4-({(E)-2-[2-(2,4,6-TRIBROMOPHENOXY)ACETYL]HYDRAZONO}METHYL)PHENYL 2-FUROATE typically involves multiple steps:
Formation of the 2,4,6-tribromophenoxyacetyl hydrazone: This step involves the reaction of 2,4,6-tribromophenol with chloroacetic acid to form 2,4,6-tribromophenoxyacetic acid, which is then reacted with hydrazine to form the hydrazone derivative.
Iodination of the phenyl ring: The phenyl ring is iodinated using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite.
Coupling with furoic acid: The iodinated hydrazone derivative is then coupled with furoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and furoate moieties.
Reduction: Reduction reactions can occur at the hydrazone and phenyl groups.
Substitution: The iodine and bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or carboxylic acids, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules:
Catalysis: It may serve as a ligand or catalyst in various organic reactions.
Biology and Medicine
Drug Development: The compound’s unique structure may make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Probes: It can be used as a probe to study biological processes and interactions.
Industry
Materials Science: The compound may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Agriculture: It could be explored for use in agrochemicals, such as pesticides or herbicides.
Mechanism of Action
The mechanism of action of 2-IODO-4-({(E)-2-[2-(2,4,6-TRIBROMOPHENOXY)ACETYL]HYDRAZONO}METHYL)PHENYL 2-FUROATE would depend on its specific application. In drug development, it may interact with specific molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or disruption of protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
2-IODO-4-({(E)-2-[2-(2,4,6-TRIBROMOPHENOXY)ACETYL]HYDRAZONO}METHYL)PHENYL 2-FUROATE: This compound is unique due to its combination of iodine, bromine, phenoxy, hydrazone, and furoate moieties.
2-IODO-4-({(E)-2-[2-(2,4,6-TRIBROMOPHENOXY)ACETYL]HYDRAZONO}METHYL)PHENYL 2-FUROATE: Similar compounds may include other iodinated or brominated phenyl derivatives, hydrazones, and furoates.
Uniqueness
The uniqueness of 2-IODO-4-({(E)-2-[2-(2,4,6-TRIBROMOPHENOXY)ACETYL]HYDRAZONO}METHYL)PHENYL 2-FUROATE lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C20H12Br3IN2O5 |
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Molecular Weight |
726.9 g/mol |
IUPAC Name |
[2-iodo-4-[(E)-[[2-(2,4,6-tribromophenoxy)acetyl]hydrazinylidene]methyl]phenyl] furan-2-carboxylate |
InChI |
InChI=1S/C20H12Br3IN2O5/c21-12-7-13(22)19(14(23)8-12)30-10-18(27)26-25-9-11-3-4-16(15(24)6-11)31-20(28)17-2-1-5-29-17/h1-9H,10H2,(H,26,27)/b25-9+ |
InChI Key |
MGUSIBPQWNOLOL-YCPBAFNGSA-N |
Isomeric SMILES |
C1=COC(=C1)C(=O)OC2=C(C=C(C=C2)/C=N/NC(=O)COC3=C(C=C(C=C3Br)Br)Br)I |
Canonical SMILES |
C1=COC(=C1)C(=O)OC2=C(C=C(C=C2)C=NNC(=O)COC3=C(C=C(C=C3Br)Br)Br)I |
Origin of Product |
United States |
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